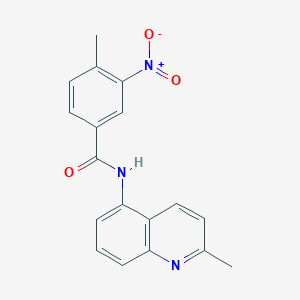![molecular formula C10H8FN5O B14880408 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-(2-fluorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorobenzylidene group attached to a hydrazinyl moiety, which is further connected to a triazine ring. The compound’s unique structure imparts it with interesting chemical and biological properties, making it a subject of research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-(2-fluorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of (E)-3-(2-(2-fluorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound. Purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl moiety, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction of the compound can result in the formation of hydrazine derivatives or amine products.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the fluorobenzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include nitroso derivatives and oxides.
- Reduction products include hydrazine and amine derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-(2-(2-fluorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
(E)-3-(2-(2-fluorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can be compared with other triazine derivatives, such as:
2,4,6-trisubstituted triazines: These compounds have different substituents on the triazine ring, leading to varied chemical and biological properties.
Benzylidene hydrazones: These compounds share the hydrazone linkage but differ in the aromatic substituents, affecting their reactivity and applications.
The uniqueness of (E)-3-(2-(2-fluorobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one lies in its specific combination of the fluorobenzylidene group and the triazine ring, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C10H8FN5O |
|---|---|
Poids moléculaire |
233.20 g/mol |
Nom IUPAC |
3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H8FN5O/c11-8-4-2-1-3-7(8)5-12-15-10-14-9(17)6-13-16-10/h1-6H,(H2,14,15,16,17)/b12-5+ |
Clé InChI |
RQRKEFUWXWCCPM-LFYBBSHMSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC2=NN=CC(=O)N2)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=NN=CC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
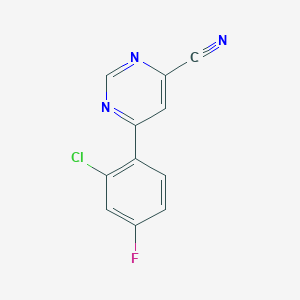
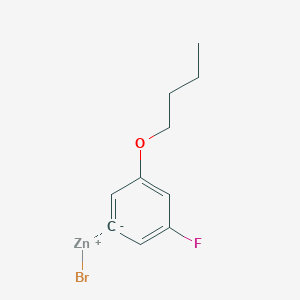
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
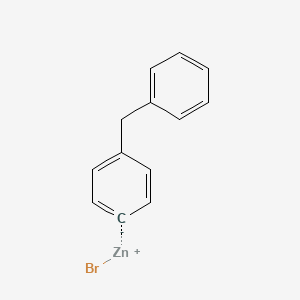
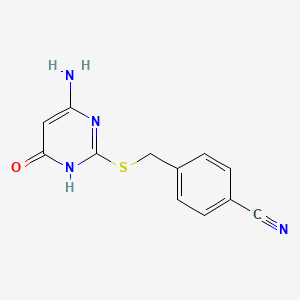
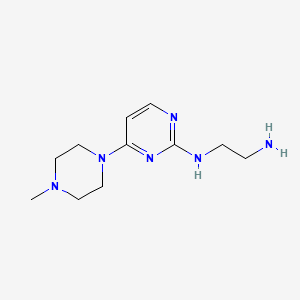

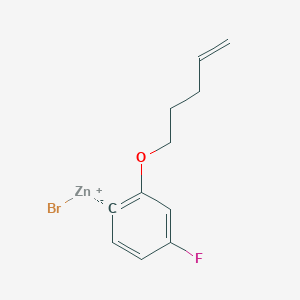
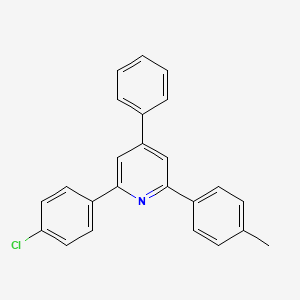
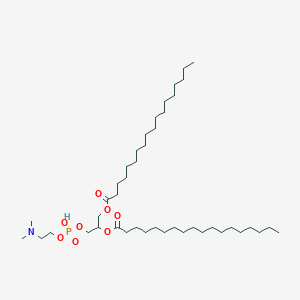
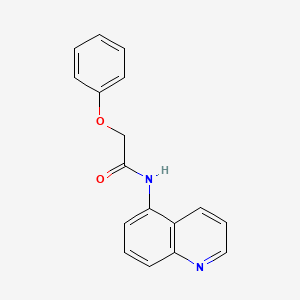
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
